molecular formula C17H19N5S B15216389 Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- CAS No. 78772-41-5

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-

Cat. No.: B15216389
CAS No.: 78772-41-5
M. Wt: 325.4 g/mol
InChI Key: KZSRBZAPQQHVGC-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is a complex organic compound that features a benzimidazole moiety linked to a hydrazinecarbothioamide group

Properties

CAS No.

78772-41-5

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23)

InChI Key

KZSRBZAPQQHVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioamide sulfur acts as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example:

Reaction Conditions Product Source
With methyl iodideDMF, 25°C, 12 hrS-Methyl derivative
With benzoyl chlorideTHF, reflux, 6 hrThiourea-benzoyl adduct

These reactions modify the thioamide group, altering the compound’s electronic properties and biological activity .

Cyclization Reactions

The hydrazinecarbothioamide moiety facilitates cyclization to form heterocycles. Key examples include:

Triazole Formation

Reaction with ethyl orthoformate in xylene (140°C, 8 hr) yields 1,2,4-triazoline-5-thione derivatives :

Compound+HC(OEt)3Triazoline-thione+EtOH\text{Compound} + \text{HC(OEt)}_3 \rightarrow \text{Triazoline-thione} + \text{EtOH}

This proceeds via intermediate hydrazone formation, followed by cyclization .

Metal Complexation

The compound acts as a polydentate ligand, coordinating transition metals via sulfur (thioamide) and nitrogen (benzimidazole) atoms. Notable complexes include:

Metal Ion Structure Application Source
Cu(II)Square planarAntimicrobial agents
Fe(III)OctahedralCatalytic oxidation

Stability constants (log K) for Cu(II) complexes range from 8.2–10.5, indicating strong binding .

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes/ketones to form hydrazones, which are stabilized by conjugation with the benzimidazole ring. For example:

Carbonyl Compound Conditions Product Yield Source
4-ChlorobenzaldehydeEtOH, Δ, 4 hrHydrazone derivative85%
AcetophenoneAcOH, 12 hrSchiff base analog72%

These hydrazones exhibit enhanced biological activity due to extended conjugation .

Oxidation Reactions

The thioamide group is oxidized to sulfonic acid derivatives under strong oxidizing conditions (e.g., KMnO₄/NaOH) :

Compound+KMnO4Sulfonic acid+MnO2\text{Compound} + \text{KMnO}_4 \rightarrow \text{Sulfonic acid} + \text{MnO}_2

This reaction modifies solubility and electronic properties, enabling further functionalization .

Biological Interactions

While not purely chemical reactions, the compound’s interactions with biological targets involve:

  • Covalent binding : Thioamide sulfur forms disulfide bonds with cysteine residues in enzymes .

  • Intercalation : Benzimidazole aromatic system intercalates into DNA, disrupting replication .

Spectroscopic Characterization

Key analytical data for reaction products:

Technique Key Peaks Functional Group
IR1600–1620 cm⁻¹ (C=N), 3350 cm⁻¹ (N–H)Hydrazone/benzimidazole
¹H NMRδ 7.2–8.1 (aromatic H), δ 2.3 (CH₃)Methylphenyl substituent
MSm/z 345 (M⁺)Molecular ion confirmation

Scientific Research Applications

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethylamine
  • 2-methylphenyl isothiocyanate
  • Benzimidazole derivatives

Uniqueness

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is unique due to the presence of both the benzimidazole and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

Hydrazinecarbothioamides are a class of compounds that have garnered interest due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The specific compound of focus in this article is Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- , which exhibits significant potential in various biological applications.

Synthesis and Characterization

The synthesis of hydrazinecarbothioamides typically involves the reaction of hydrazine derivatives with isothiocyanates. For the compound , the synthesis pathway includes:

  • Reaction of Benzimidazole Derivative : The benzimidazole moiety is introduced through a condensation reaction involving appropriate precursors.
  • Formation of Thioamide Group : The thioamide functionality is established by reacting with isothiocyanates.
  • Characterization : Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antioxidant Activity

Hydrazinecarbothioamides have been evaluated for their antioxidant properties using various assays, notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a strong inhibitory effect on DPPH radicals with an IC50 value indicating potent antioxidant activity.

CompoundIC50 (μM)% Inhibition at 250 μM
Hydrazinecarbothioamide39.3997.18 ± 1.42
Control (Ascorbic Acid)107.6791.26 ± 0.49

These results suggest that the hydrazinecarbothioamide exhibits superior antioxidant activity compared to standard antioxidants like BHA and BHT .

Antimicrobial Activity

Research has shown that hydrazinecarbothioamides possess antimicrobial properties against a range of pathogens. A study reported moderate to high activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from low to moderate values.

Anti-Tyrosinase Activity

A related compound, 2-benzylidenehydrazine-1-carbothioamide , was evaluated for its anti-tyrosinase activity, which is crucial for skin pigmentation disorders. This compound exhibited an IC50 of 0.05 μM, indicating a significant inhibition compared to positive controls . While specific data on the target compound's tyrosinase inhibition is limited, its structural similarities suggest potential efficacy.

Case Studies

  • Antioxidant Studies : A series of hydrazinecarbothioamides were synthesized and screened for antioxidant activity using the DPPH method. The compounds showed varying degrees of activity, with some derivatives achieving over 90% inhibition at higher concentrations .
  • Antimicrobial Efficacy : In a comparative study, hydrazinecarbothioamides were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial effects with specific derivatives showing MIC values as low as 10 μg/mL .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorReagentSolventTemperature/TimeYieldReference
2-(Benzimidazol-2-yl)ethyl hydrazide3-NitroanilineMethanol100°C, 4 hours74%
Benzimidazole-thiol4-ChlorophenylisothiocyanateEthanolReflux, 2 hours80%

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Essential methods include:

  • FT-IR : Identifies functional groups (e.g., C=S at 1632–1742 cm⁻¹, N-H stretches at 3275–3476 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H-NMR : Aromatic protons (δ 7.22–7.72 ppm), exchangeable N-H signals (δ 12.12 ppm) .
    • ¹³C-NMR : Carbonyl (C=O, 170–180 ppm) and thiocarbonyl (C=S, 120–130 ppm) signals .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., SHELX software for refinement) .

How can discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticonvulsant) be resolved?

Advanced Research Question
Contradictions arise from assay variability, structural modifications, or cell-line specificity. Methodological approaches include:

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ determination for COX-2 inhibition ).
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on bioavailability) .
  • Meta-Analysis : Apply Cochrane systematic review principles to aggregate data from independent studies .

What experimental strategies optimize reaction yields for hydrazinecarbothioamide derivatives?

Advanced Research Question
Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate Schiff base formation .
  • Stoichiometric Adjustments : Molar ratios >1:1 (precursor:reagent) reduce byproduct formation .

How are non-covalent interactions in crystal structures analyzed for this compound?

Advanced Research Question
Techniques include:

  • Hirshfeld Surface Analysis : Quantifies hydrogen bonding (e.g., N-H···S interactions) and π-π stacking .
  • Electrostatic Potential Mapping : Identifies regions of electron density for metal coordination .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to crystal packing .

What are the methodological considerations for designing metal complexes with this ligand?

Advanced Research Question
Key factors include:

  • Ligand Denticity : The compound acts as a tridentate ligand via S, N (benzimidazole), and hydrazine donors .
  • Reaction Conditions : Reflux in ethanol (2–4 hours) with metal salts (e.g., CuCl₂, Ni(NO₃)₂) .
  • Spectroscopic Validation : EPR for Cu(II) complexes, UV-Vis for d-d transitions .

How do computational methods enhance the study of this compound’s electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) related to reactivity .
  • Molecular Docking : Simulates binding to biological targets (e.g., anticonvulsant activity via GABA receptor interactions) .

What are common pitfalls in recrystallization and purity assessment?

Basic Research Question

  • Pitfalls : Incomplete dissolution during recrystallization, leading to mixed phases.
  • Solutions : Use graded solvent mixtures (e.g., ethanol-water) and monitor via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .

How do structural modifications influence biological activity?

Advanced Research Question

  • Nitro Groups : Enhance anti-inflammatory activity but reduce solubility .
  • Halogen Substitutions : Improve antimicrobial potency (e.g., 4-chlorophenyl derivatives) .

What advanced techniques resolve ambiguous crystallographic data?

Advanced Research Question

  • Twinned Data Refinement : Use SHELXL’s TWIN command for multi-domain crystals .
  • High-Resolution Synchrotron Data : Resolves disorder in benzimidazole rings .

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